molecular formula C6H9IN2 B13459945 [(4-iodo-1H-pyrrol-2-yl)methyl](methyl)amine

[(4-iodo-1H-pyrrol-2-yl)methyl](methyl)amine

Cat. No.: B13459945
M. Wt: 236.05 g/mol
InChI Key: MWZVEVFEEODSJW-UHFFFAOYSA-N
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Description

(4-iodo-1H-pyrrol-2-yl)methylamine is a heterocyclic compound featuring a pyrrole ring substituted with an iodine atom at the 4-position and a methylamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-iodo-1H-pyrrol-2-yl)methylamine typically involves the iodination of a pyrrole derivative followed by the introduction of the methylamine group. One common method is the iodination of 1H-pyrrole-2-carbaldehyde using iodine and a suitable oxidizing agent, followed by reductive amination with methylamine.

    Iodination: The iodination of 1H-pyrrole-2-carbaldehyde can be achieved using iodine (I2) and an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) under mild conditions.

    Reductive Amination: The iodinated intermediate is then subjected to reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).

Industrial Production Methods

Industrial production of (4-iodo-1H-pyrrol-2-yl)methylamine would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-iodo-1H-pyrrol-2-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the iodine substituent or the pyrrole ring, leading to deiodination or hydrogenation products.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium azide (NaN3), potassium thiocyanate (KSCN), and alkyl halides (R-X) are commonly employed.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Deiodinated or hydrogenated products.

    Substitution: Substituted pyrrole derivatives with various functional groups replacing the iodine atom.

Scientific Research Applications

(4-iodo-1H-pyrrol-2-yl)methylamine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates targeting various diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex heterocyclic compounds and natural product analogs.

    Biological Studies: The compound can be used in studies investigating the biological activity of pyrrole derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties.

    Material Science: It may be utilized in the development of novel materials with specific electronic, optical, or catalytic properties.

Mechanism of Action

The mechanism of action of (4-iodo-1H-pyrrol-2-yl)methylamine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The iodine substituent and the pyrrole ring can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding, contributing to the compound’s biological activity.

Comparison with Similar Compounds

(4-iodo-1H-pyrrol-2-yl)methylamine can be compared with other pyrrole derivatives, such as:

    1-methyl-1H-pyrrole-2-carbaldehyde: Lacks the iodine substituent, leading to different reactivity and biological activity.

    4-bromo-1H-pyrrole-2-carbaldehyde: Similar structure but with a bromine atom instead of iodine, resulting in different electronic and steric properties.

    2,5-dimethyl-1H-pyrrole: Lacks both the iodine and methylamine substituents, leading to different chemical behavior and applications.

The uniqueness of (4-iodo-1H-pyrrol-2-yl)methylamine lies in its specific substitution pattern, which imparts distinct reactivity and potential biological activity compared to other pyrrole derivatives.

Properties

Molecular Formula

C6H9IN2

Molecular Weight

236.05 g/mol

IUPAC Name

1-(4-iodo-1H-pyrrol-2-yl)-N-methylmethanamine

InChI

InChI=1S/C6H9IN2/c1-8-4-6-2-5(7)3-9-6/h2-3,8-9H,4H2,1H3

InChI Key

MWZVEVFEEODSJW-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=CN1)I

Origin of Product

United States

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